3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
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Overview
Description
3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound that features a benzothiadiazine core with a morpholine-4-carbonyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of a suitable aromatic amine with sulfur and chlorine sources under controlled conditions.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a carbonyl chloride derivative of the benzothiadiazine core.
Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzothiadiazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine core.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chlorine atom in the benzothiadiazine core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazine core can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine-4-carbonyl group may enhance the compound’s binding affinity and specificity. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione: Similar structure but lacks the benzonitrile moiety.
3-chloro-4-(morpholine-4-carbonyl)aniline: Contains a morpholine-4-carbonyl group but has a different core structure.
Uniqueness
The presence of the benzonitrile moiety in 3-{[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile provides unique electronic properties and potential for specific interactions with biological targets, distinguishing it from similar compounds .
Properties
IUPAC Name |
3-[[7-chloro-3-(morpholine-4-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-16-4-5-18-17(11-16)25(13-15-3-1-2-14(10-15)12-22)23-19(30(18,27)28)20(26)24-6-8-29-9-7-24/h1-5,10-11H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKVEZDMBFVYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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